molecular formula C8H15NO2 B1314206 3,3,5,5-Tetramethylmorpholin-2-one CAS No. 90032-83-0

3,3,5,5-Tetramethylmorpholin-2-one

Cat. No. B1314206
CAS RN: 90032-83-0
M. Wt: 157.21 g/mol
InChI Key: BCBKUYDNRBNODE-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylmorpholin-2-one is a chemical compound with the CAS Number: 90032-83-0 . It has a molecular weight of 157.21 and is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3,3,5,5-tetramethyl-2-morpholinone . Its InChI Code is 1S/C8H15NO2/c1-7(2)5-11-6(10)8(3,4)9-7/h9H,5H2,1-4H3 . This suggests that the compound has a morpholinone ring with four methyl groups attached to it.


Physical And Chemical Properties Analysis

3,3,5,5-Tetramethylmorpholin-2-one is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

  • Pharmaceutical Research : This compound could be used in the development of new drugs or therapies. It might be used as a reagent or solvent in various chemical reactions involved in drug synthesis .

  • Material Science : In material science, it could be used in the synthesis of new materials or in the modification of existing ones. Its properties might make it useful in creating materials with specific characteristics .

  • Environmental Research : This compound could be used in studies related to environmental science. For example, it might be used in experiments studying its breakdown in the environment or its effects on different ecosystems .

  • Industrial Applications : In industry, it might be used in the production of various products or in different industrial processes. Its specific properties could make it useful in certain types of manufacturing .

  • Chemical Synthesis : This compound could be used as a reagent in various types of chemical reactions. It might be used in the synthesis of other compounds or in the modification of existing ones .

  • Analytical Chemistry : In analytical chemistry, it might be used in the development of new analytical methods or in the improvement of existing ones. It could be used as a standard or reference compound in various types of analyses .

properties

IUPAC Name

3,3,5,5-tetramethylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(2)5-11-6(10)8(3,4)9-7/h9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBKUYDNRBNODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520818
Record name 3,3,5,5-Tetramethylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethylmorpholin-2-one

CAS RN

90032-83-0
Record name 3,3,5,5-Tetramethylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
11
Citations
V Snieckus, P Richardson - Synfacts, 2015 - thieme-connect.com
Significance: Although significant progress has been made in the functionalization of unactivated C–H bonds, the transformation of aliphatic C–H bonds remains a challenging …
Number of citations: 0 www.thieme-connect.com
C Poderi, I Neira, P Franchi, E Mezzina… - … A European Journal, 2023 - Wiley Online Library
New nitroxides based on aza‐crown ethers were prepared and employed as selective sensors for the detection of inorganic and organic cations by EPR analysis of the corresponding …
K Banert, M Hagedorn, M Heck, R Hertel… - The Journal of …, 2020 - ACS Publications
A number of amines with three bulky alkyl groups at the nitrogen, which surpass the steric crowding of triisopropylamine considerably, were prepared by using different synthetic …
Number of citations: 4 pubs.acs.org
PM Jacob, T Lan, JM Goodman, AA Lapkin - Journal of Cheminformatics, 2017 - Springer
The algorithmic, large-scale use and analysis of reaction databases such as Reaxys is currently hindered by the absence of widely adopted standards for publishing reaction data in …
Number of citations: 7 link.springer.com
P Brandão, M Pineiro… - European Journal of …, 2019 - Wiley Online Library
Flow Chemistry is a revolutionary field in Organic Chemistry. By changing the conventional methods and apparatus applied in the chemical synthesis, flow chemistry emerges as a …
GS Singh - Advances in Heterocyclic Chemistry, 2019 - Elsevier
Aziridines (azacyclopropanes) constitute the well-known class of heterocyclic compounds. The studies on synthesis and reactivity of aziridines have drawn tremendous interest of …
Number of citations: 32 www.sciencedirect.com
P Brandão, M Pineiro… - Heterocycles: Synthesis …, 2022 - Wiley Online Library
Flow chemistry is changing the face of synthetic organic chemistry laboratories in both academia and industry. The application of continuous flow processes for multistep reactions is …
Number of citations: 1 onlinelibrary.wiley.com
ZM Png - 2020 - repository.cam.ac.uk
This thesis comprises three projects on the theme of CH activation for the synthesis of functional materials. Chapter 1 describes the development of gamma CH carbonylation of free …
Number of citations: 3 www.repository.cam.ac.uk
G Laudadio, T Noël - Strategies for Palladium-Catalyzed Non-Directed and …, 2017 - Elsevier
Flow Chemistry Perspective for CH Bond Functionalization - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 2 www.sciencedirect.com
J Zakrzewski - 2018 - repository.cam.ac.uk
The last 15 years have seen tremendous advances in using different metal catalysts to functionalize traditionally unreactive C–H bonds. Given the high potential of these seemingly …
Number of citations: 1 www.repository.cam.ac.uk

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